DL-3-Methylvaline, hcl

Description

Historical Perspectives in Research on Non-Proteinogenic Amino Acids

The study of amino acids historically centered on the 20 to 22 proteinogenic amino acids that are the fundamental building blocks of proteins. wikipedia.org However, scientific inquiry has expanded to include hundreds of non-proteinogenic amino acids (NPAAs) that are not encoded in the genetic code but play diverse biological and chemical roles. mdpi.comnih.gov The discovery of NPAAs in various natural sources, from plants and fungi to meteorites, challenged the initial, limited view of amino acid diversity. mdpi.comnih.govnih.gov

Early research identified NPAAs as secondary metabolites in many organisms, where they can serve as defense compounds, signaling molecules, or intermediates in metabolic pathways. mdpi.comwikipedia.org For instance, β-N-methylamino-L-alanine (BMAA) was first isolated from cycad seeds over half a century ago. mdpi.com The identification of more than 80 different amino acids in meteorites, many of which were non-proteinogenic, provided crucial evidence for their prebiotic existence and sparked hypotheses about their role in the origins of life. nih.goviac.es These discoveries broadened the scope of amino acid research, leading to a deeper appreciation of their structural variety and functional potential beyond protein synthesis. nih.govresearchgate.net

Current Scholarly Relevance of DL-3-Methylvaline, HCl in Chemical and Biochemical Sciences

The academic interest in this compound stems primarily from its use as a sterically hindered, non-proteinogenic amino acid in synthetic chemistry and biochemistry. chemimpex.comijisrt.com Its Cα-methyl group significantly restricts the conformational freedom of the peptide backbone, making it a powerful tool for designing peptides with specific, predictable secondary structures. researchgate.netpsu.edu

Key Research Applications:

Conformationally Constrained Peptides: The incorporation of Cα-methylated amino acids like 3-methylvaline is a widely used strategy to induce and stabilize specific secondary structures, such as β-turns and 3(10)-helices, in synthetic peptides. researchgate.netpsu.edunih.gov These constrained conformations are valuable for studying protein folding, receptor binding, and enzymatic mechanisms. lsu.edunih.gov

Peptide and Protein Engineering: In peptide-based drug discovery, introducing NPAAs like 3-methylvaline can enhance a peptide's stability against enzymatic degradation, thereby improving its therapeutic potential. chemimpex.comnih.gov The N-methylated version of valine, for example, is found in naturally occurring bioactive peptides and is used to increase cell permeability in synthetic drug conjugates. mdpi.commedchemexpress.com

Chiral Building Blocks: As a chiral molecule, α-methylvaline serves as a valuable building block in asymmetric synthesis, where the goal is to create enantiomerically pure compounds. ijisrt.com This is critical in the pharmaceutical industry, where the chirality of a molecule can determine its efficacy and biological activity.

Research has shown that peptides containing Cα-methylvaline residues often adopt folded helical structures. psu.edunih.gov For example, studies using infrared (IR) and circular dichroism (CD) spectroscopy on oligopeptides containing Cα-methylvaline have demonstrated their propensity to form 3(10)-helices, even in short chains. nih.gov This predictable influence on peptide structure makes this compound a significant compound for advanced biochemical and medicinal chemistry research.

Fundamental Methodological Frameworks in this compound Research

The investigation of this compound and its applications relies on a combination of sophisticated synthetic and analytical techniques.

Synthesis and Purification: The synthesis of peptides incorporating 3-methylvaline typically employs Solid-Phase Peptide Synthesis (SPPS). merckmillipore.comthermofisher.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. peptide.com To prevent unwanted side reactions, temporary protecting groups are used for the N-terminus of the amino acids, with Fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) being the most common. thermofisher.com The synthesis of the amino acid itself can be achieved through methods like the Strecker synthesis or by the alkylation of amino acid precursors. acs.orgiaea.org After synthesis, the crude peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).

Structural and Conformational Analysis: A variety of analytical methods are employed to characterize the structure and conformation of molecules containing 3-methylvaline:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the structure of synthetic peptides and to obtain detailed information about their three-dimensional conformation in solution. lsu.edupsu.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of secondary structures like helices and β-sheets by analyzing the characteristic frequencies of amide bond vibrations. researchgate.netpsu.edu

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized amino acid and its derivative peptides. researchgate.net

Differential Scanning Calorimetry (DSC): This technique can be used to study the thermal properties and purity of amino acids. iac.esresearchgate.net

These methodological frameworks are essential for synthesizing peptides with desired properties and for rigorously analyzing the structural consequences of incorporating unique residues like this compound.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (2R)-3-methyl-2-[(phenoxyacetyl)amino]butanoate |

| 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-carboxylic acid (Toac) |

| 2-aminoisobutyric acid |

| 3-Methylvaline |

| 9-fluorenylmethoxycarbonyl (Fmoc) |

| Alanine |

| Arginine |

| Asparagine |

| Aspartic acid |

| β-N-methylamino-L-alanine (BMAA) |

| Cysteine |

| DL-3-Methylvaline, hydrochloride |

| Fluorenylmethoxycarbonyl (Fmoc) |

| Glutamine |

| Glycine |

| Isoleucine |

| Leucine |

| Lysine |

| Methionine |

| N-Methylvaline |

| Norvaline |

| Ornithine |

| Phenylalanine |

| Proline |

| Serine |

| tert-butoxycarbonyl (Boc) |

| Threonine |

| Tryptophan |

| Tyrosine |

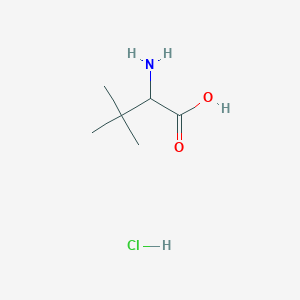

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3,3-dimethylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMBOHVAVKHHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Routes for Dl 3 Methylvaline, Hcl

Stereoselective and Asymmetric Synthesis of DL-3-Methylvaline, HCl Enantiomers

The presence of a stereocenter at the α-carbon of 3-methylvaline necessitates stereoselective synthetic methods to obtain enantiomerically pure forms. Asymmetric synthesis, in particular, is crucial for accessing the individual D- and L-enantiomers.

Diastereoselective synthesis is a powerful strategy to control the stereochemical outcome of a reaction. This often involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the formation of a specific diastereomer. numberanalytics.com Common chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphor (B46023) sultam. numberanalytics.com For instance, a highly diastereoselective acetate (B1210297) aldol (B89426) reaction has been developed using a tert-leucine-derived thiazolidinethione auxiliary. chemsrc.com

Another approach involves the diastereoselective reduction of a precursor molecule. For example, the reduction of a β-enamino ester containing an endocyclic double bond has been achieved with moderate diastereoselectivity using sodium cyanoborohydride. analis.com.my The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product. analis.com.my While many methods focus on generating trans-β-lactams, which are biologically significant, a catalytic, highly diastereoselective synthesis has been developed to produce them using a phosphonium (B103445) fluoride (B91410) precatalyst. organic-chemistry.org This method has shown high yields and diastereomeric ratios exceeding 28:1. organic-chemistry.org

The following table summarizes different diastereoselective approaches:

Table 1: Diastereoselective Synthesis Approaches| Approach | Key Reagents/Auxiliaries | Typical Diastereomeric Ratio | Reference |

|---|---|---|---|

| Chiral Auxiliary-Mediated Aldol Reaction | tert-Leucine-derived thiazolidinethione | High | chemsrc.com |

| Diastereoselective Reduction | Sodium cyanoborohydride | Moderate | analis.com.my |

| Catalytic Diastereoselective Synthesis of trans-β-lactams | Phosphonium fluoride precatalyst | >28:1 | organic-chemistry.org |

Enantioselective catalysis offers a more efficient route to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate a large quantity of the desired product. numberanalytics.com Chiral catalysts, such as BINAP-Ru complexes and chiral Lewis acids, have been instrumental in various enantioselective transformations. numberanalytics.com

The development of chiral catalysts for the functionalization of C-H bonds is a significant area of research. nih.gov Dirhodium catalysts, for example, have been designed for the site-selective and enantioselective functionalization of non-activated primary C-H bonds. nih.gov Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. princeton.edu For instance, chiral amines have been shown to catalyze enantioselective Diels-Alder reactions. princeton.edu Furthermore, chiral cyclic (alkyl)(amino)carbenes (CAACs) are being explored as ligands in enantioselective catalysis. rsc.org

The Strecker synthesis, a classic method for amino acid production, can be performed asymmetrically using catalytic methods to produce unnatural alpha-amino acids. chemsrc.com This highlights the potential for developing catalytic enantioselective routes to 3-methylvaline.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edupsu.edu The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. sigmaaldrich.com

Key principles relevant to the synthesis of this compound include:

Prevention of Waste: It is preferable to prevent waste than to treat it after it has been created. psu.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances with little or no toxicity. skpharmteco.com

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure where possible. sigmaaldrich.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective and can be used in small amounts. acs.org

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided. acs.org

Applying these principles to the synthesis of this compound would involve exploring solvent-free reaction conditions, utilizing catalytic methods over stoichiometric ones, and designing pathways that avoid complex protection and deprotection steps. The use of enzymes, as discussed in the chemoenzymatic section, aligns well with the principles of green chemistry. acs.org

Derivatization Strategies of this compound for Advanced Precursors

Derivatization of 3-methylvaline is often a necessary step to facilitate its use in the synthesis of more complex molecules or for analytical purposes. Common derivatization strategies involve the protection of the amino and carboxylic acid groups.

For example, the amino group can be protected with groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc). chemsrc.com These protecting groups can be selectively removed under specific conditions. The carboxylic acid can be converted to an ester to prevent its reactivity.

A significant application of derivatization is in the stereochemical analysis of amino acids. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a chiral derivatizing agent used to determine the absolute configuration of amino acids. acs.orgnih.gov The resulting diastereomeric derivatives can be separated by chromatography, allowing for the quantification of each enantiomer. acs.orgnih.gov This technique has been used to determine the stereochemistry of amino acids in complex natural products. acs.org

The following table outlines common derivatization strategies:

Table 2: Derivatization Strategies for 3-Methylvaline| Functional Group | Derivatizing Agent/Protecting Group | Purpose |

|---|---|---|

| Amino Group | Benzyloxycarbonyl (Cbz), tert-Butoxycarbonyl (Boc) | Protection during synthesis |

| Amino Group | Marfey's reagent (FDAA) | Stereochemical analysis |

| Carboxylic Acid | Esterification | Protection during synthesis |

Chemoenzymatic Pathways for this compound and its Analogues

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis. Enzymes can offer high stereoselectivity under mild reaction conditions, making them ideal for the synthesis of chiral molecules like 3-methylvaline. acs.org

Enzymatic resolution is a common chemoenzymatic approach for separating enantiomers. For example, an L-selective amidase with a broad substrate scope could potentially be used for the kinetic resolution of a racemic mixture of 3-methylvaline amides. asm.org Similarly, an enzyme-catalyzed oxidative resolution has been used to prepare enantiomerically pure D-tert-leucine. chemsrc.com

The Strecker synthesis can also be carried out using chemoenzymatic methods to produce enantiomerically pure α-amino acids. chemsrc.com Furthermore, enzymes can be used to avoid the need for protecting groups, which simplifies the synthetic process and reduces waste, aligning with the principles of green chemistry. acs.org The transfer of chirality from α-methylated amino acids, such as α-methylvaline, to other amino acids through transamination reactions has also been studied. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Dl 3 Methylvaline, Hcl

Chiral Chromatography for Enantiomeric Resolution of DL-3-Methylvaline, HCl

The separation of the D- and L-enantiomers of 3-methylvaline from the racemic mixture, this compound, is a critical step for many applications. Chiral chromatography is the cornerstone technique for achieving this resolution. pharmacy180.com This process involves the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to their separation. chiralpedia.com

High-Performance Liquid Chromatography (HPLC) for this compound Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of enantiomers. nih.gov For amino acids like 3-methylvaline, this is often achieved through two main strategies: direct separation on a chiral stationary phase or indirect separation by forming diastereomers. chiralpedia.com

In the indirect approach, the racemic mixture of DL-3-Methylvaline is reacted with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers, having different physical properties, can then be separated on a conventional achiral stationary phase, such as silica (B1680970) gel. nih.govaocs.org The choice of derivatizing agent is crucial for achieving good separation. chiralpedia.com

Direct enantiomeric separation is achieved using columns packed with a chiral stationary phase (CSP). hplc.eunih.gov Various types of CSPs are available, including those based on polysaccharides, proteins, cyclodextrins, and macrocyclic antibiotics. nih.govsciforum.net For instance, teicoplanin-based CSPs, like Chirobiotic T, have demonstrated success in the enantioseparation of various amino acids under reversed-phase conditions. sciforum.netresearchgate.net The selection of the appropriate CSP and mobile phase composition is determined empirically to optimize the resolution between the D- and L-enantiomers of 3-methylvaline. hplc.eu

A study on the separation of DL-N-methyl-valine, a related compound, utilized a Chirobiotic T column with a mobile phase of methanol (B129727) and water, demonstrating the effectiveness of this type of CSP for resolving amino acid enantiomers. sciforum.netresearchgate.net The separation of diastereomeric peptides containing 3-methylvaline has also been successfully performed using reversed-phase HPLC. nih.gov

Table 1: HPLC Parameters for Chiral Separation of Amino Acid Derivatives

| Parameter | Setting | Reference |

|---|---|---|

| Column Type | Chirobiotic T | sciforum.netresearchgate.net |

| Mobile Phase | Methanol:Water (80:20 v/v) | sciforum.netresearchgate.net |

| Flow Rate | 0.5 mL/min | sciforum.netresearchgate.net |

| Detection | UV at 210 nm | sciforum.netresearchgate.net |

Gas Chromatography (GC) Applications in this compound Analysis

Gas Chromatography (GC) is another valuable technique for the chiral analysis of amino acids, including 3-methylvaline. gcms.cz For GC analysis, the amino acids must first be converted into volatile derivatives. researchgate.nettcichemicals.com This is typically achieved through a two-step process of esterification followed by acylation. nih.gov

The separation of the derivatized enantiomers is then carried out on a capillary column coated with a chiral stationary phase. gcms.cz Cyclodextrin-based CSPs, such as octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin (Lipodex E), have shown excellent performance in the enantioseparation of N-trifluoroacetyl-O-methyl ester derivatives of various amino acids. nih.gov The high resolution offered by comprehensive two-dimensional gas chromatography (GC×GC) can be particularly advantageous for complex samples. nih.gov

GC-mass spectrometry (GC-MS) is often employed for the detection and identification of the separated enantiomers. nih.govresearchgate.net The mass fragmentation patterns of the derivatives provide crucial information for their structural confirmation. nih.gov

Mass Spectrometry Techniques for this compound Structure Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. ontosight.ai Various ionization techniques can be employed, each providing specific types of information.

Electron ionization (EI) and chemical ionization (CI) are common techniques used in conjunction with GC-MS for the analysis of volatile derivatives of amino acids. researchgate.net CI-MS, in particular, is a rapid and sensitive method for identifying amino acid derivatives based on their protonated molecular ions and characteristic fragment ions. researchgate.net

For non-volatile samples, electrospray ionization (ESI) and fast atom bombardment (FAB-MS) are frequently used. researchgate.netresearchgate.net ESI is particularly well-suited for coupling with HPLC (LC-MS), allowing for the direct analysis of the separated enantiomers or diastereomers. The resulting mass spectra can confirm the identity of the eluted peaks. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can provide further structural details through the fragmentation of selected parent ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. nih.govuq.edu.auchemicalbook.com

¹H NMR spectra reveal the number of different types of protons, their chemical shifts, spin-spin coupling patterns, and integration, which helps in assigning the protons to specific positions within the molecule. For 3-methylvaline, this would include signals for the alpha-proton, the methyl groups, and the amine and carboxylic acid protons.

¹³C NMR spectra provide information on the carbon skeleton of the molecule. nih.gov The chemical shift of each carbon atom is indicative of its local electronic environment.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Analysis of this compound and its Derivatives

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that are highly sensitive to the stereochemistry of molecules. These methods are essential for distinguishing between the enantiomers of 3-methylvaline and for studying the conformation of its derivatives. researchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the secondary structure of peptides and proteins containing 3-methylvaline and can be used to determine the absolute configuration of the amino acid. For example, the CD spectra of peptides containing L-α-methylvaline can indicate a preference for a right-handed helical conformation. nih.gov

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is characteristic of a specific enantiomer and can be used for its identification and for determining enantiomeric purity.

Vibrational Spectroscopy (FT-IR, Raman) for this compound Characterization

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in the excitation of its vibrational modes. The FT-IR spectrum of 3-methylvaline would show characteristic absorption bands for the amine group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the alkyl groups (C-H stretching and bending). nih.goviac.es

Raman spectroscopy is based on the inelastic scattering of monochromatic light. ijisrt.com The Raman spectrum also reveals the vibrational modes of the molecule. For 3-methylvaline, strong Raman signals would be expected for the C-C and C-H vibrations of the carbon skeleton. nih.govijisrt.com The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. researchgate.net Studies on similar amino acids have utilized both techniques to analyze the zwitterionic nature and hydrogen bonding interactions in the solid state. ijisrt.com

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| D-3-Methylvaline |

| L-3-Methylvaline |

| DL-N-methyl-valine |

| N-trifluoroacetyl-O-methyl ester derivatives |

| L-α-methylvaline |

Biochemical Investigations and Metabolic Contexts of Dl 3 Methylvaline, Hcl

Enzymatic Recognition and Transformation of DL-3-Methylvaline, HCl

The enzymatic handling of DL-3-Methylvaline is primarily understood through the lens of its biosynthesis, where specific enzymes recognize a valine precursor and catalyze its methylation. This transformation is a key step in the production of certain complex natural products.

Research has identified a class of enzymes known as radical S-adenosylmethionine (SAM) enzymes as being responsible for the methylation of unactivated carbon centers, such as the Cβ of valine. nih.gov In particular, vitamin B12-dependent radical SAM enzymes are implicated in these challenging chemical reactions. nih.gov An example is the enzyme PoyC, which is involved in the biosynthetic pathway of bottromycin. nih.gov PoyC catalyzes the transfer of a methyl group to a valine residue. nih.gov Unlike some other methyltransferases, PoyC generates 5'-deoxyadenosine (B1664650) (5'-dA) during its catalytic cycle, which is characteristic of radical SAM enzymes that function by abstracting a substrate hydrogen atom to initiate the reaction. nih.gov This mechanism allows for the methylation of the chemically inert C(sp3) carbon of the valine side chain.

The process can be summarized in the following steps:

The radical SAM enzyme, with its [4Fe-4S] cluster, reductively cleaves SAM to generate a highly reactive 5'-deoxyadenosyl radical.

This radical abstracts a hydrogen atom from the Cβ of the valine residue, creating a substrate radical.

A methyl group, often derived from a methylcobalamin (B1676134) (MeCbl) cofactor, is then transferred to the substrate radical, forming the Cβ-methyl-valine residue. nih.gov

While the enzymatic machinery for the formation of 3-methylvaline residues is being uncovered, specific enzymes that recognize and further transform free DL-3-Methylvaline are not well-documented in the available literature. The recognition appears to be at the level of the precursor amino acid (valine) tethered within a larger biosynthetic complex, such as a Non-Ribosomal Peptide Synthetase (NRPS).

Incorporation of this compound into Non-Ribosomal Peptides and Natural Products

Non-ribosomal peptides (NRPs) are a diverse class of secondary metabolites produced by microorganisms, renowned for their complex structures and wide range of biological activities. wikipedia.org Their synthesis is catalyzed by large, multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs), which are not dependent on messenger RNA templates. wikipedia.org This independence allows for the incorporation of a vast array of non-proteinogenic amino acids, including D-amino acids and modified residues like N-methylated and C-methylated amino acids. wikipedia.orgacs.org

The incorporation of 3-methylvaline is a prime example of the chemical diversity generated by NRPS machinery. The modification often occurs post-translationally or during the assembly-line synthesis of the peptide. In the biosynthesis of the antibiotic bottromycin, three separate methyltransferase enzymes are responsible for methylating three different amino acid residues, one of which is valine. nih.gov This C-methylation is a critical step in forming the final bioactive structure.

N-methylation is another common modification in NRPs, seen in the immunosuppressant cyclosporine, where 7 of its 11 amino acids are N-methylated. acs.org These modifications are crucial for the molecule's active conformation and proteolytic stability. nih.gov While structurally different from C-methylation, it highlights the importance of methylation in tailoring the properties of natural products.

Table 1: Examples of Methylated Amino Acids in Natural Products

| Natural Product | Type of Methylation | Methylated Amino Acid(s) | Producing Organism | Biological Activity |

|---|---|---|---|---|

| Bottromycin | Cβ-Methylation | 3-Methylvaline, others | Streptomyces sp. | Antibiotic |

| Cyclosporine | N-Methylation | N-methyl-Leucine, N-methyl-Valine, others | Tolypocladium niveum | Immunosuppressant acs.org |

| Polytheonamide B | N-Methylation | N-methylated residues | Symbiotic bacterium of Theonella swinhoei | Antimicrobial uniprot.org |

Role of this compound in In Vitro Biological Systems and Pathways

Direct research focusing on the specific role of isolated DL-3-Methylvaline in in vitro biological systems and metabolic pathways is not extensively covered in the currently available scientific literature. Most investigations study this compound within the context of the larger natural products in which it is found. The functional significance of the 3-methylvaline residue is therefore inferred from the activity of the parent molecule. The presence of the additional methyl group can be expected to increase the hydrophobicity and steric bulk of the valine side chain, which in turn can influence the conformation, stability, and intermolecular interactions of the peptide it is part of.

Biosynthesis and Biodegradation Studies of this compound in Model Organisms

Biosynthesis

The biosynthesis of 3-methylvaline residues has been studied in the context of antibiotic production in bacteria like Streptomyces. As detailed in section 4.1, the key enzymatic step is the C-methylation of a valine residue. This reaction is catalyzed by specialized methyltransferases, particularly B12-dependent radical SAM enzymes, which are part of a larger biosynthetic gene cluster that codes for the entire natural product assembly line. nih.gov The biosynthesis does not typically produce free DL-3-Methylvaline; rather, it creates the methylated residue while it is covalently attached to a carrier protein domain within the NRPS complex, ready for incorporation into the growing peptide chain. nih.gov

Biodegradation

Specific biodegradation pathways for DL-3-Methylvaline have not been elucidated in the reviewed literature. However, the degradation of its parent amino acid, valine, is a well-understood process. Valine is a glucogenic amino acid, meaning its carbon skeleton can be converted into precursors for gluconeogenesis. libretexts.org The catabolic pathway for valine ultimately leads to the production of succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. libretexts.orgbasicmedicalkey.com

The presence of a methyl group on the Cβ-carbon would likely necessitate a modified or entirely different enzymatic pathway for degradation compared to canonical valine breakdown. The initial steps of valine catabolism, which involve transamination and oxidative decarboxylation catalyzed by branched-chain amino acid aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKD) complex respectively, may be sterically hindered or completely blocked by the additional methyl group. libretexts.org Further research is required to determine how organisms process and degrade this modified amino acid.

Table 2: Simplified Canonical Degradation Pathway of Valine

| Step | Intermediate Compound | Key Enzyme Class | Final Product of Pathway |

|---|---|---|---|

| 1 | Valine | Branched-chain aminotransferase (BCAT) | α-Ketoisovalerate |

| 2 | α-Ketoisovalerate | Branched-chain α-keto acid dehydrogenase (BCKD) | Isobutyryl-CoA |

| 3 | Isobutyryl-CoA | Acyl-CoA dehydrogenase | Methylacrylyl-CoA |

| 4 | Methylacrylyl-CoA | Enoyl-CoA hydratase | β-Hydroxyisobutyryl-CoA |

| 5 | β-Hydroxyisobutyryl-CoA | Hydrolase | β-Hydroxyisobutyrate |

| 6 | β-Hydroxyisobutyrate | Dehydrogenase | Methylmalonate semialdehyde |

| 7 | Methylmalonate semialdehyde | Dehydrogenase | Propionyl-CoA |

| 8 | Propionyl-CoA | Propionyl-CoA carboxylase | Methylmalonyl-CoA |

| 9 | Methylmalonyl-CoA | Methylmalonyl-CoA mutase | Succinyl-CoA libretexts.org |

Interactions of this compound with Biological Macromolecules

The incorporation of a 3-methylvaline residue into a peptide can significantly influence its interaction with biological macromolecules, primarily proteins and membranes. The valine side chain is hydrophobic, and the addition of a methyl group at the Cβ position enhances this property while also increasing its size.

These physicochemical changes can affect macromolecular interactions in several ways:

Protein Folding and Stability: Hydrophobic interactions are a primary driving force in protein folding, where nonpolar side chains are buried in the protein core to minimize contact with water. frontiersin.org The increased hydrophobicity of 3-methylvaline would strengthen its contribution to the hydrophobic core, potentially enhancing the thermal stability of the protein or peptide.

Enzyme-Substrate/Inhibitor Binding: The active sites of enzymes often contain hydrophobic pockets that recognize and bind substrates or inhibitors. The bulkier, more hydrophobic side chain of 3-methylvaline could lead to tighter binding within such pockets, potentially converting a peptide from a substrate into a potent inhibitor.

Protein-Protein Interactions: The interfaces between interacting proteins are often rich in hydrophobic contacts. The presence of 3-methylvaline at such an interface could modulate the affinity and specificity of the interaction. Studies have shown that interactions between hydrophobic residues like valine and aromatic residues (e.g., tyrosine) can be helix-stabilizing, a phenomenon that could be influenced by the added methyl group. researchgate.net

While direct structural studies, such as X-ray crystallography or NMR, of proteins in complex with DL-3-Methylvaline are scarce, the fundamental principles of biophysical chemistry suggest that its unique side chain plays a critical role in dictating the structure, stability, and ultimate biological function of the peptides in which it is found.

Dl 3 Methylvaline, Hcl As a Chiral Building Block in Organic and Peptide Chemistry

Integration of DL-3-Methylvaline, HCl into Peptide and Peptidomimetic Scaffolds

No specific research articles or studies were identified that detail the integration of this compound into peptide or peptidomimetic scaffolds. The incorporation of sterically hindered amino acids can influence peptide conformation and stability, but there is no available data to create a table of findings for this compound in this context.

Solid-Phase Peptide Synthesis Strategies Incorporating this compound

Information on the specific conditions and coupling strategies for the incorporation of this compound in solid-phase peptide synthesis (SPPS) is not available. The successful incorporation of sterically hindered amino acids in SPPS often requires specialized coupling reagents and protocols to overcome slow reaction kinetics. Without experimental data, a table of optimized conditions cannot be provided.

Design of Peptidomimetics Featuring this compound Residues

There are no published examples of peptidomimetics designed with this compound residues. The design of peptidomimetics often involves the use of non-proteinogenic amino acids to impart specific structural constraints or to enhance metabolic stability. The potential of this compound in this area has not been explored in the available literature.

Development of Chiral Auxiliaries and Ligands Derived from this compound

No instances of chiral auxiliaries or ligands derived from this compound have been reported in the searched literature. Chiral amino acids are valuable precursors for the synthesis of a wide range of chiral auxiliaries and ligands used in asymmetric catalysis. However, it appears that this compound has not been utilized for this purpose in any published research.

Applications of this compound in Pharmaceutical Precursor Synthesis (focused on synthetic routes)

There is no information available on the use of this compound in the synthetic routes for any pharmaceutical precursors. While amino acids are fundamental building blocks in the synthesis of many pharmaceuticals, there are no documented pathways that specifically involve this compound.

Structural and Stereochemical Principles of Dl 3 Methylvaline, Hcl

Conformational Analysis of DL-3-Methylvaline, HCl and its Derivatives

The conformational landscape of this compound, like other acyclic molecules, is primarily dictated by the rotation around its single bonds. The presence of a tertiary butyl group (a methyl group at the C3 position of valine) introduces significant steric hindrance, which in turn restricts the number of low-energy conformations the molecule can adopt.

The key rotatable bonds that define the conformation of the 3-Methylvaline backbone are the N-Cα, Cα-Cβ, and Cβ-Cγ bonds. The torsional or dihedral angles associated with these bonds determine the spatial arrangement of the amino, carboxyl, and side-chain groups. Due to steric clashes, eclipsed conformations are energetically unfavorable, while staggered conformations are preferred.

In the case of 3-Methylvaline, the bulky tertiary butyl group will significantly influence the preferred rotamers around the Cα-Cβ bond. The gauche and anti conformations will have distinct energy levels, with the anti-conformation, where the largest substituents are furthest apart, generally being the most stable. Computational modeling, such as ab initio calculations, can provide insights into the relative energies of these conformers.

Table 1: Predicted Predominant Conformations of 3-Methylvaline

| Dihedral Angle | Predicted Stable Conformer | Rationale |

| N-Cα-Cβ-Cγ | Anti | Minimizes steric hindrance between the amino/carboxyl groups and the bulky tertiary butyl group. |

| H-N-Cα-H | Staggered | Reduces torsional strain. |

| H-Cα-Cβ-H | Staggered | Reduces torsional strain. |

Stereochemical Purity Determination and Control in this compound Synthesis

DL-3-Methylvaline contains two chiral centers: the α-carbon (C2) and the C3 carbon. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The "DL" designation in DL-3-Methylvaline indicates a racemic mixture at the α-carbon, meaning it contains both the D-(2R) and L-(2S) enantiomers. The stereochemistry at the C3 position would be determined by the synthesis route.

Controlling the stereochemistry during the synthesis of 3-Methylvaline is a significant challenge. Stereoselective synthesis methods aim to produce a single desired stereoisomer. One common approach is the use of chiral auxiliaries or catalysts that can direct the formation of a specific stereocenter.

Determining the stereochemical purity of a sample of 3-Methylvaline, HCl is crucial. Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers. By using a chiral stationary phase (CSP), the different stereoisomers interact with the column material differently, leading to their separation and quantification.

Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, chiral GC columns can be used to separate volatile derivatives of the amino acid stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the NMR signals of enantiomers can be resolved, allowing for the determination of their ratio.

X-ray Crystallography of this compound Structures

While the crystal structure of this compound has not been specifically reported in the surveyed literature, valuable insights can be drawn from the crystal structure of its close analog, L-valine hydrochloride. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal. nih.gov

The crystal structure of L-valine hydrochloride reveals a network of hydrogen bonds. In the solid state, the amino acid exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). The hydrochloride salt provides a chloride ion (Cl-) that participates in the hydrogen bonding network, stabilizing the crystal lattice.

Table 2: Crystallographic Data for L-Valine Hydrochloride (as an analog)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | medchemexpress.com |

| Space Group | P2₁ | medchemexpress.com |

| a (Å) | 10.394 | |

| b (Å) | 7.072 | |

| c (Å) | 5.430 | |

| β (°) | 91.42 |

Note: This data is for L-valine hydrochloride and is presented as a predictive model for the potential crystal structure of a single enantiomer of 3-Methylvaline, HCl.

For this compound, a racemic crystal would contain equal amounts of the D and L enantiomers. The crystal packing would be influenced by the interactions between these enantiomers, potentially forming a racemic compound or a conglomerate.

Influence of this compound Stereochemistry on Molecular Interactions

The stereochemistry of 3-Methylvaline plays a pivotal role in its molecular interactions. The specific three-dimensional arrangement of the functional groups determines how the molecule can bind to other molecules, including other amino acids, proteins, or chiral selectors.

The "DL" nature of the mixture means that it contains molecules with opposite "handedness" at the α-carbon. This has significant implications for its biological activity and its interactions in a chiral environment. For instance, if one enantiomer of 3-Methylvaline were to be incorporated into a peptide chain, it would influence the local secondary structure (e.g., α-helix or β-sheet propensity) differently than its mirror image.

The interactions of the different stereoisomers with a chiral surface, such as a chiral stationary phase in HPLC, are the basis for their separation. The subtle differences in the way each stereoisomer can form transient diastereomeric complexes with the chiral selector lead to different retention times.

In solution, the intermolecular interactions of 3-Methylvaline stereoisomers can also differ. For example, studies on valine enantiomers have shown that they can form different types of aggregates or have different affinities for host molecules like cyclodextrins. These differences arise from the specific stereochemical fit between the interacting species.

Computational and Theoretical Studies on Dl 3 Methylvaline, Hcl

Quantum Chemical Calculations of DL-3-Methylvaline, HCl Electronic Structure

No specific studies detailing quantum chemical calculations on the electronic structure of this compound were found in the public domain.

Molecular Dynamics Simulations of this compound in Different Environments

Publicly available research on molecular dynamics simulations of this compound is currently unavailable.

In Silico Prediction of this compound Reactivity and Selectivity

There are no specific in silico studies on the reactivity and selectivity of this compound available in the public scientific literature.

Cheminformatics Analysis of this compound Analogues for Property Prediction

A cheminformatics analysis focused on the analogues of this compound for property prediction has not been identified in publicly accessible research.

Interdisciplinary and Emerging Research Avenues for Dl 3 Methylvaline, Hcl

Astrochemical Relevance of DL-3-Methylvaline, HCl and Related Amino Acids

The study of amino acids in extraterrestrial samples, such as carbonaceous chondrite meteorites, provides crucial insights into the prebiotic inventory of organic molecules on the early Earth. While DL-3-Methylvaline itself has not been explicitly identified in meteoritic samples to date, the presence of other non-proteinogenic amino acids, including structural isomers of valine, strongly suggests the potential for its existence in these environments.

Analysis of the Murchison meteorite has revealed a diverse array of amino acids, with over 70 different types identified. nih.gov A significant portion of these are α-dialkyl amino acids, such as isovaline, which are not common in terrestrial biology. nasa.gov These non-biological amino acids are of particular interest because their chirality can be preserved over geological timescales, offering clues about the origins of homochirality in life on Earth. nasa.gov For instance, the Murchison meteorite contains a notable excess of the L-enantiomer of isovaline. pnas.orgresearchgate.net

The abiotic synthesis of such a wide variety of amino acids in extraterrestrial environments is thought to occur through processes like the Strecker synthesis in aqueous environments on meteorite parent bodies. The discovery of various diamino acids in the Murchison meteorite further expands the known prebiotic molecular inventory. nih.gov The presence of these complex amino acids suggests that the chemical building blocks for life were not limited to the 20 proteinogenic amino acids.

The potential presence of this compound in meteorites is therefore a plausible hypothesis. Its discovery would add another piece to the puzzle of prebiotic chemistry, reinforcing the idea that a diverse range of amino acids could have been delivered to the early Earth, potentially playing a role in the origin of life.

Table 1: Selected Non-Proteinogenic Amino Acids Identified in the Murchison Meteorite

| Amino Acid | Type | Significance |

| Isovaline | α-Methyl Amino Acid | Found with a significant L-enantiomeric excess, suggesting a potential prebiotic source of chirality. pnas.orgresearchgate.net |

| α-Aminoisobutyric acid (AIB) | α-Dialkyl Amino Acid | One of the most abundant amino acids in many carbonaceous chondrites. nasa.gov |

| 2,3-Diaminopropanoic acid | Diamino Acid | Indicates a broader range of amino acid structures available in prebiotic environments. nih.gov |

| Norvaline | α-Amino Acid | A straight-chain amino acid also found in meteoritic samples. nasa.gov |

Novel Applications of this compound in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of non-proteinogenic amino acids like this compound. The unique side-chain structure of this amino acid can influence self-assembly processes, leading to the formation of novel supramolecular architectures with tailored properties.

One promising area is the development of supramolecular hydrogels. These materials, formed from the self-assembly of low-molecular-weight gelators, have applications in drug delivery, tissue engineering, and cell encapsulation. nih.gov The incorporation of non-proteinogenic amino acids can enhance the proteolytic stability of these hydrogels compared to those made from standard peptides. nih.gov The specific stereochemistry and branching of the 3-methylvaline side chain could direct the formation of unique fibrillar networks, influencing the mechanical and release properties of the resulting hydrogel.

The principles of molecular recognition are central to supramolecular chemistry. Small supramolecular receptors can be designed to selectively bind to specific amino acids. nih.gov The distinct shape and electronic properties of this compound could be exploited in the design of host-guest systems for sensing or separation applications. Furthermore, the chiral nature of amino acids plays a critical role in determining the structure of self-assembled materials. acs.org The use of a racemic mixture (DL-3-Methylvaline) could lead to the formation of heterochiral or homochiral aggregates with distinct properties, offering a pathway to control the morphology and function of supramolecular structures.

The study of intermolecular interactions, such as hydrogen bonding and π-π stacking, is fundamental to understanding and designing supramolecular systems. researchgate.net While DL-3-Methylvaline lacks an aromatic side chain for π-π stacking, its capacity for hydrogen bonding through its amino and carboxyl groups, along with the steric influence of its branched alkyl side chain, can be leveraged to create complex and functional supramolecular assemblies.

Integration of Machine Learning and Artificial Intelligence in this compound Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical and biological research. These computational tools can accelerate the discovery and characterization of novel molecules like this compound by predicting their properties, understanding their interactions, and guiding experimental design.

One key application of AI in this context is the prediction of molecular properties. ML models can be trained on large datasets of known molecules to predict various physicochemical and biological properties of new compounds. monash.edunih.gov For this compound, this could include predicting its solubility, toxicity, or its potential to interact with biological targets. AI systems like AlphaFold have demonstrated remarkable success in predicting the three-dimensional structure of proteins from their amino acid sequences. ebi.ac.uk Similar approaches could be adapted to model how the incorporation of a non-proteinogenic amino acid like DL-3-Methylvaline would affect peptide or protein structure and function. utexas.edu

The vast amount of data generated in modern research necessitates the use of advanced computational tools for analysis and interpretation. nih.gov By integrating ML and AI into the research workflow for this compound, scientists can more efficiently explore its potential applications and gain deeper insights into its behavior at the molecular level.

Table 2: Potential Applications of AI/ML in this compound Research

| Application Area | Specific Task | Potential Impact |

| Property Prediction | Predicting physicochemical properties (e.g., solubility, pKa). | Faster screening and prioritization of experimental work. |

| Structural Biology | Modeling the effect of DL-3-Methylvaline incorporation on peptide/protein structure. ebi.ac.uk | Understanding the structural basis of altered function and stability. |

| Analytical Chemistry | Automated identification and quantification from spectroscopic data. nih.govresearchgate.net | High-throughput analysis of complex samples. |

| De Novo Design | Designing novel peptides and proteins containing DL-3-Methylvaline. physicsworld.commit.edu | Creation of new biomaterials, catalysts, and therapeutics. |

| Interaction Prediction | Predicting binding affinities with other molecules (e.g., receptors, enzymes). mdpi.com | Identifying potential biological targets and applications. |

Sustainable and Scalable Production Methodologies for this compound

The development of sustainable and scalable methods for the synthesis of non-proteinogenic amino acids is crucial for their widespread application in research and industry. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to chemical synthesis. mdpi.com

One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. Biocatalytic methods often offer high selectivity and can be performed under mild reaction conditions, reducing energy consumption and waste generation. mdpi.comnih.govmdpi.com For the synthesis of this compound, enzymes such as transaminases or engineered lipases could potentially be employed to introduce the amino group with high efficiency. nih.govnih.govresearchgate.net The immobilization of these enzymes can further enhance their stability and reusability, making the process more economically viable for large-scale production. nih.govnih.gov

Another sustainable strategy is the direct functionalization of C-H bonds in readily available starting materials. mdpi.com This approach avoids the need for pre-functionalized substrates, reducing the number of synthetic steps and the amount of waste generated. Photochemistry, which uses light to drive chemical reactions, can also offer a green alternative to traditional synthetic methods. mdpi.com

The choice of solvents is another critical aspect of green chemistry. The use of environmentally benign solvents or even solvent-free reaction conditions can significantly reduce the environmental impact of a synthetic process. mdpi.com Furthermore, the development of continuous flow manufacturing processes can improve efficiency, safety, and scalability compared to traditional batch processes. mdpi.com

By combining these green chemistry approaches, it is possible to develop sustainable and scalable production methodologies for this compound, enabling its broader use in various scientific and industrial applications.

Future Directions in the Characterization and Utilization of this compound

The exploration of this compound is still in its early stages, and numerous avenues for future research exist. A key area for future work will be the detailed characterization of its physicochemical properties. Advanced analytical techniques, such as multidimensional NMR spectroscopy and X-ray crystallography, can provide detailed insights into its three-dimensional structure and conformational dynamics. mdpi.com

In terms of utilization, the incorporation of DL-3-Methylvaline into peptides and proteins remains a largely unexplored area. This could lead to the development of novel peptide therapeutics with enhanced stability against enzymatic degradation. nih.gov The unique steric and electronic properties of the 3-methylvaline side chain could also be exploited to create new materials with novel properties, such as advanced polymers or functional coatings. mdpi.comnih.govrsc.org

The biosynthesis of non-proteinogenic amino acids is another exciting frontier. frontiersin.orgacs.org By engineering metabolic pathways in microorganisms, it may be possible to produce this compound through fermentation, offering a potentially more sustainable and cost-effective production route compared to chemical synthesis.

Furthermore, the continued development of computational tools will play a crucial role in guiding future research. More accurate predictive models for the properties and behavior of non-proteinogenic amino acids will enable a more rational design of experiments and accelerate the discovery of new applications for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for DL-3-Methylvaline, HCl, and how do reaction conditions influence enantiomeric purity?

- This compound is synthesized via Strecker synthesis or enzymatic resolution of racemic mixtures. Key steps include condensation of ketones with ammonia and cyanide, followed by hydrolysis and HCl salt formation. Reaction temperature (e.g., 25–60°C) and pH (optimized at 4–6) critically affect enantiomeric ratios. Purification via recrystallization in ethanol/water mixtures improves purity .

- Methodological Tip : Monitor intermediates using HPLC with chiral columns (e.g., Chirobiotic T) to track stereochemical outcomes .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR confirm backbone structure (e.g., δ 1.2–1.5 ppm for methyl groups; δ 3.8–4.2 ppm for α-protons) .

- HPLC-MS : Reverse-phase C18 columns with mobile phases (0.1% formic acid/acetonitrile) detect impurities (e.g., residual solvents or diastereomers) .

- FT-IR : Peaks at 1650–1750 cm (C=O stretch) and 2500–3300 cm (amine HCl salt) validate functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H333 risks). Store in airtight containers at −20°C to prevent hygroscopic degradation. Waste must be segregated and processed via licensed biohazard disposal services due to potential ecotoxicity .

Advanced Research Questions

Q. How can potentiometric titration and derivative analysis resolve discrepancies in this compound purity assessments?

- Contradictions arise when impurities (e.g., unreacted precursors) mimic target compound behavior. Use second-derivative potentiometric titration (NaOH titrant, pH 4–10 range) to distinguish endpoints for HCl and carboxylic acid groups. Validate with spiked recovery experiments (e.g., 95–105% recovery indicates accuracy) .

- Case Study : A 2024 study found 2% variance between HPLC and titration methods due to co-eluting impurities; derivative analysis resolved this by isolating inflection points .

Q. What strategies optimize this compound’s solubility in aqueous vs. organic media for cell culture applications?

- Solubility varies with pH: >50 mg/mL in water (pH 2–3) vs. <5 mg/mL in DMSO. For cell studies, prepare stock solutions in 0.1 M HCl (sterile-filtered) and dilute in PBS to avoid precipitation. Pre-test osmolarity to ensure compatibility with mammalian cell lines .

Q. How do isotopic labeling (e.g., C, N) and metabolic tracing enhance studies on this compound’s role in protein synthesis?

- Stable Isotopes : Synthesize C-labeled this compound via C-enriched pyruvate precursors. Use LC-MS/MS to track incorporation into bacterial or fungal proteomes (e.g., E. coli growth media studies) .

- Metabolic Flux Analysis : Combine with N-ammonia to quantify amino acid turnover rates in knockout microbial strains .

Q. What computational models predict this compound’s stereochemical interactions with enzymatic targets (e.g., tRNA synthetases)?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. Parameterize force fields using crystallographic data (PDB: 1ILE for isoleucyl-tRNA synthetase). Key findings: DL-3-Methylvaline’s methyl group reduces binding energy by 2.3 kcal/mol vs. L-isoleucine, explaining translational inhibition .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s inhibitory effects in microbial growth assays?

- Discrepancies often stem from media composition (e.g., divalent cations chelate the compound). Replicate experiments in defined media (M9 minimal salts) with controlled ion concentrations. Use isogenic microbial strains to isolate genetic variables .

Q. Why do NMR spectra of this compound show variability in splitting patterns across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.